Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate typically involves the condensation of benzothiazole derivatives with thiazole derivatives under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring, followed by cyclization with thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-benzothiazolyl)acetate
- Ethyl (6-ethoxy-1,3-benzothiazol-2-yl)amino(oxo)acetate
- 2-[2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethoxy]ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Uniqueness
Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate is unique due to the presence of both benzothiazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
378197-09-2 |
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Molecular Formula |
C14H12N2O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H12N2O3S2/c1-2-19-12(17)7-9-8-20-14(15-9)16-13(18)10-5-3-4-6-11(10)21-16/h3-6,8H,2,7H2,1H3 |
InChI Key |
PYFNQEMZMLMPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N2C(=O)C3=CC=CC=C3S2 |
solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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